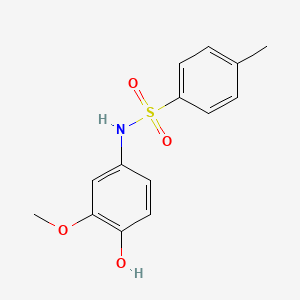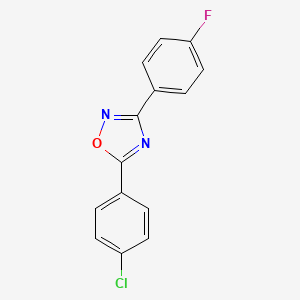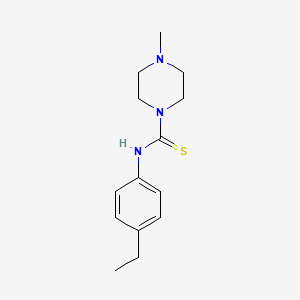
N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide, also known as HDMPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. HDMPPA belongs to the class of compounds known as acrylamides, which have been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Wirkmechanismus
More research is needed to fully understand the mechanism of action of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide and its potential targets in cancer cells.
3. Toxicity studies: Further studies are needed to evaluate the potential toxicity of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide to normal cells and its potential side effects.
4. Combination therapy: N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide may be used in combination with other anticancer agents to enhance its therapeutic efficacy and reduce its potential toxicity.
5. Animal studies: Further studies are needed to evaluate the in vivo efficacy of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide in animal models of cancer.
Conclusion
In conclusion, N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide is a promising chemical compound that exhibits potent anticancer properties. The synthesis method of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide involves the reaction of 2-hydroxy-4,5-dimethylphenylamine with phenylacrylic acid in the presence of a coupling agent and a catalyst. N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide has been found to inhibit cancer cell proliferation and induce apoptosis by inhibiting various cellular pathways. In addition, N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide exhibits anti-inflammatory and antioxidant properties. However, more research is needed to fully understand the mechanism of action of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide and its potential side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide in lab experiments is its potent cytotoxicity against cancer cells, which makes it a promising candidate for cancer therapy. In addition, N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide in lab experiments is its potential toxicity to normal cells, which can limit its therapeutic potential. In addition, more research is needed to fully understand the mechanism of action of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide, including:
1. Optimization of synthesis method: Further optimization of the synthesis method of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide can lead to the development of more efficient and cost-effective methods for producing the compound.
2.
Synthesemethoden
The synthesis of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide involves the reaction of 2-hydroxy-4,5-dimethylphenylamine with phenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide has been studied extensively for its potential therapeutic properties, particularly in the field of cancer research. Several studies have shown that N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide has been found to induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway, which is a key regulator of cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
(E)-N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-10-15(16(19)11-13(12)2)18-17(20)9-8-14-6-4-3-5-7-14/h3-11,19H,1-2H3,(H,18,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXWOPUEBINLGA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5717392.png)

![3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5717405.png)
![2-methoxybenzaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5717412.png)
![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B5717420.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5717423.png)



![N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)


